Cas no 1804366-09-3 (5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid)
5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid
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- Inchi: 1S/C8H4ClF3INO3/c9-2-3-1-4(17-8(10,11)12)6(13)14-5(3)7(15)16/h1H,2H2,(H,15,16)
- InChI Key: CEFKGGFNYJYRQL-UHFFFAOYSA-N
- SMILES: IC1=C(C=C(CCl)C(C(=O)O)=N1)OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 292
- XLogP3: 3
- Topological Polar Surface Area: 59.4
5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029087368-1g |
5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid |
1804366-09-3 | 97% | 1g |
$1,445.30 | 2022-04-02 |
5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid
Introduction to 5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic Acid (CAS No. 1804366-09-3)
5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid, identified by its CAS number 1804366-09-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of this compound features a pyridine core substituted with several functional groups, including a chloromethyl group, an iodo atom, and a trifluoromethoxy group. These substituents contribute to the unique chemical properties and reactivity of the molecule, making it a valuable intermediate in the synthesis of various pharmacologically active agents.
In recent years, there has been growing interest in the development of novel pyridine-based compounds due to their potential as scaffolds for drug discovery. The presence of the chloromethyl group in particular makes this compound a versatile building block for constructing more complex molecules. This group can undergo various chemical transformations, such as nucleophilic substitution reactions, which are commonly employed in medicinal chemistry to introduce additional functional groups and tailor the biological activity of the compound.
The iodo atom in the structure also plays a crucial role in the reactivity of this compound. Iodine is known to be an effective leaving group in many organic reactions, and its presence allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely used in the synthesis of biaryl compounds, which have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties.
The trifluoromethoxy group is another key feature of this compound. Trifluoromethoxy groups are often incorporated into drug molecules due to their ability to enhance metabolic stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties. The electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic properties of the molecule, affecting its reactivity and interactions with biological systems.
This compound has been explored in several cutting-edge research studies aimed at developing new therapeutic agents. For instance, researchers have utilized 5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid as a precursor in the synthesis of novel kinase inhibitors. Kinase inhibitors are a major class of drugs used in the treatment of various cancers and inflammatory diseases. The structural features of this compound make it an ideal candidate for designing molecules that can selectively inhibit specific kinases, thereby targeting disease pathways with high precision.
In addition to its applications in kinase inhibition research, this compound has also been investigated for its potential in developing antiviral agents. The unique combination of functional groups in its structure allows for modifications that can enhance interactions with viral enzymes or receptors. Recent studies have shown promising results in using derivatives of this compound to develop inhibitors against RNA-dependent RNA polymerases (RdRp) found in viruses such as influenza and coronaviruses.
The pharmaceutical industry has also shown interest in this compound for its potential as an intermediate in the synthesis of central nervous system (CNS) drugs. Pyridine derivatives are known to cross the blood-brain barrier effectively, making them suitable candidates for treating neurological disorders. Researchers have been exploring modifications to this compound to enhance its ability to interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of 5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid involves multi-step organic transformations that highlight its complexity and synthetic challenge. The process typically begins with the preparation of a pyridine precursor followed by sequential functionalization with chloromethyl, iodine, and trifluoromethoxy groups. Each step requires careful optimization to ensure high yield and purity, which are critical for pharmaceutical applications.
The role of computational chemistry and molecular modeling has been increasingly important in understanding the behavior of this compound both in vitro and in vivo. These tools allow researchers to predict how the molecule will interact with biological targets and assess its potential toxicity profile before conducting expensive experimental studies. Such computational approaches have accelerated the drug discovery process significantly by providing valuable insights into molecular interactions and mechanisms.
In conclusion, 5-(Chloromethyl)-2-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing various biologically active molecules targeting different therapeutic areas. As research continues to uncover new applications for this compound, it is likely to remain a key player in the development of next-generation drugs.
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